molecular formula C8H9ClO2 B154167 (5-Chloro-2-methoxyphenyl)methanol CAS No. 7035-10-1

(5-Chloro-2-methoxyphenyl)methanol

Cat. No.: B154167
CAS No.: 7035-10-1
M. Wt: 172.61 g/mol
InChI Key: GFCZAZVHUMJMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9ClO2 It is a derivative of phenol, where the phenyl ring is substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position, with a methanol group attached to the phenyl ring

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)methanol has several applications in scientific research:

Safety and Hazards

“(5-Chloro-2-methoxyphenyl)methanol” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of biochemical processes at the cellular level .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-methoxyphenyl)methanol
  • (5-Fluoro-2-methoxyphenyl)methanol
  • (2-Methoxy-5-methylphenyl)methanol

Uniqueness

(5-Chloro-2-methoxyphenyl)methanol is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCZAZVHUMJMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7035-10-1
Record name 3-Chloro-6-methoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-methoxy-benzoic acid methyl ester (20 g, 9.97 mmol) in THF (100 mL) at 0° C. was added dropwise a solution of lithium aluminum hydride (210 mL, 210 mmol, 1M soln. in THF). The solution was then warmed to reflux for 2 hours. The reaction was cooled to 0° C. and carefully quenched by the addition of cold water. The mixture was filtered through celite and the filter cake was washed with diethyl ether. The filtrate was washed with saturated aqueous sodium hydrogen carbonate then dried over magnesium sulfate. Concentration in vacuo gave the title compound (17.2 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.